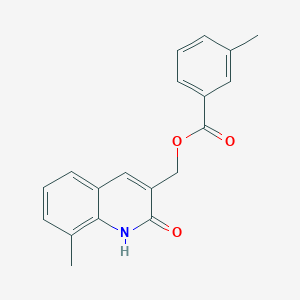
N-cyclohexyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CYCLOPS and is known for its unique properties, including its ability to target specific biological pathways. In
作用机制
CYCLOPS exerts its effects by binding to a specific protein target, known as cyclophilin D (CypD). CypD is a mitochondrial protein that plays a critical role in regulating mitochondrial permeability transition pore (mPTP) opening, which is involved in various physiological and pathological processes. By binding to CypD, CYCLOPS can modulate mPTP opening, leading to a variety of downstream effects.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that CYCLOPS can induce apoptosis (programmed cell death) in cancer cells, making it a potential cancer therapy. CYCLOPS has also been shown to modulate mitochondrial function, leading to changes in energy metabolism and oxidative stress. Additionally, CYCLOPS has been shown to modulate neuronal activity, suggesting its potential use in treating neurological disorders.
实验室实验的优点和局限性
CYCLOPS has several advantages for lab experiments, including its high selectivity for CypD and its ability to modulate mitochondrial function. However, CYCLOPS has some limitations, including its limited solubility and potential toxicity at high concentrations. Additionally, CYCLOPS has not been extensively studied in vivo, limiting its potential applications in animal models.
未来方向
There are several future directions for CYCLOPS research. One potential direction is to further explore its potential as a cancer therapy, including its efficacy in animal models and its potential use in combination with other therapies. Another potential direction is to investigate its potential use in treating neurological disorders, including its effects on neuronal activity and potential neuroprotective effects. Additionally, further studies are needed to determine the safety and toxicity of CYCLOPS at various concentrations and in different cell types. Finally, CYCLOPS could be used in drug discovery to identify novel targets for therapeutic intervention.
合成方法
The synthesis of CYCLOPS involves the reaction of 2-amino-5-cyclohexylbenzoic acid with 2-methoxyphenyl isocyanate and 3-nitropropionic acid. The resulting product is then reduced to obtain the final compound. This synthesis method has been optimized to improve yield and purity, making CYCLOPS a highly valuable compound for research purposes.
科学研究应用
CYCLOPS has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. Studies have shown that CYCLOPS can selectively target cancer cells, making it a promising candidate for cancer therapy. Additionally, CYCLOPS has been shown to modulate neuronal activity, suggesting its potential use in treating neurological disorders. CYCLOPS has also been used in drug discovery to identify novel targets for therapeutic intervention.
属性
IUPAC Name |
N-cyclohexyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-14-8-7-13-18(19)20-24-22(28-25-20)17-12-6-5-11-16(17)21(26)23-15-9-3-2-4-10-15/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQVAVABNKLDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)

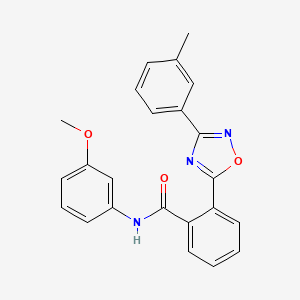
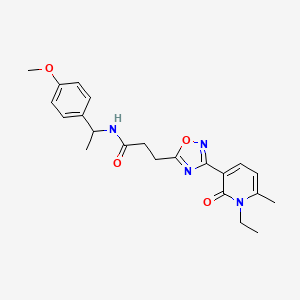

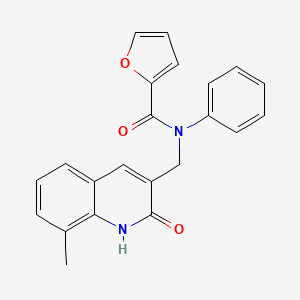

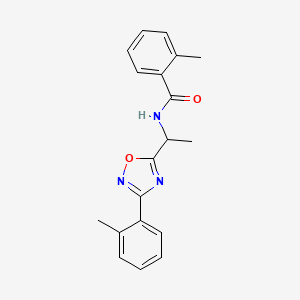
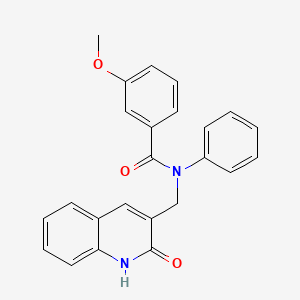
![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)

![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)
